4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this approach is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its simplicity and efficiency. Additionally, the use of continuous flow reactors can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: It shows promise as a therapeutic agent for the treatment of diseases such as tuberculosis.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the protein and disrupts its function, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the isopropyl group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Contains an aryl group instead of an isopropyl group.
1,3-Dioxane-1,3-dithiane spiranes: Contains different heteroatoms in the spirocyclic ring.
Uniqueness
4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it particularly valuable in the development of new antituberculosis drugs .
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-propan-2-yl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)13-7-9(14)12-11(10(13)15)3-5-16-6-4-11/h8H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
KMSINHNGJASELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=O)NC2(C1=O)CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.